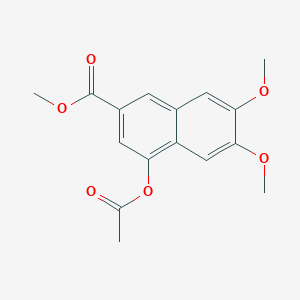
5-(2-(Piperidin-4-yl)ethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method involves the alkylation of pyrimidine with a piperidine derivative under basic conditions. The reaction can be carried out using a variety of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 50°C to 100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Piperidin-4-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Sodium hydride in dimethylformamide at 50°C to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrimidine or piperidine rings.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(2-(Piperidin-4-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Piperidin-4-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)thiazole: Features a thiazole ring in place of the pyrimidine ring.
Uniqueness
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(2-piperidin-4-ylethyl)pyrimidine |
InChI |
InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,1-6H2 |
InChI Key |
WKVYKUMHSVVGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
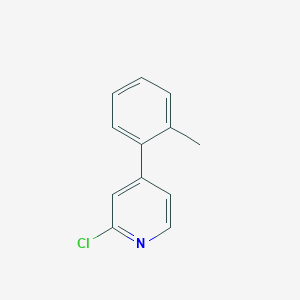
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
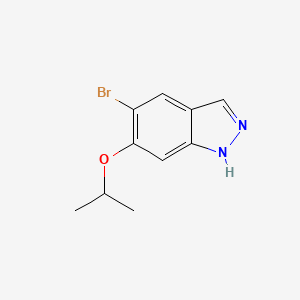
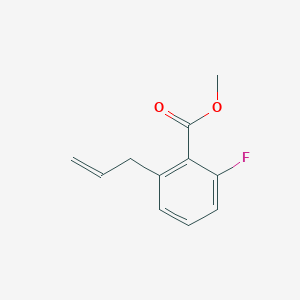
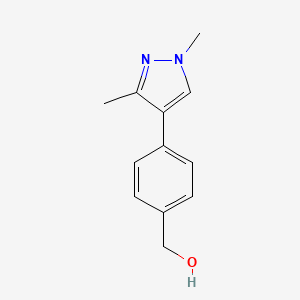
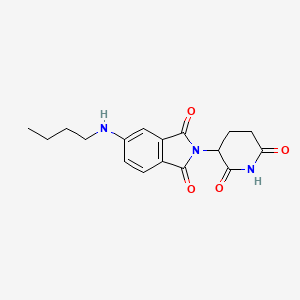
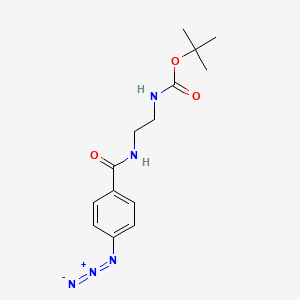
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

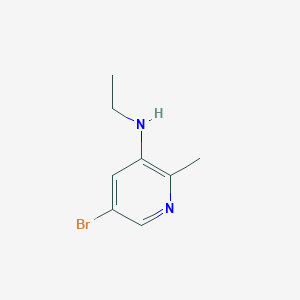
![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
